

# An In-Depth Technical Guide to Bavisant: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Bavisant |           |
| Cat. No.:            | B1667764 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Bavisant** (JNJ-31001074) is a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist that has been the subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of **Bavisant**'s chemical structure, physicochemical properties, and its pharmacological profile. Detailed information on its mechanism of action, binding affinities, and pharmacokinetic properties across different species is presented. Furthermore, this guide outlines the experimental methodologies employed in key studies to facilitate the replication and extension of research on this compound.

#### **Chemical Structure and Identifiers**

**Bavisant** is a synthetic small molecule characterized by a central phenyl ring substituted with a morpholinomethyl group and a cyclopropylpiperazinyl-methanone moiety.



| Identifier        | Value                                                                                                                           | Source       |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | (4-cyclopropylpiperazin-1-yl)-<br>[4-(morpholin-4-<br>ylmethyl)phenyl]methanone                                                 | INVALID-LINK |
| CAS Number        | 929622-08-2                                                                                                                     | INVALID-LINK |
| Molecular Formula | C19H27N3O2                                                                                                                      | INVALID-LINK |
| Molecular Weight  | 329.44 g/mol                                                                                                                    | INVALID-LINK |
| SMILES            | C1CC1N2CCN(CC2)C(=0)C3<br>=CC=C(C=C3)CN4CCOCC4                                                                                  | INVALID-LINK |
| InChI             | InChI=1S/C19H27N3O2/c23-<br>19(22-9-7-21(8-10-22)18-5-6-<br>18)17-3-1-16(2-4-17)15-20-11-<br>13-24-14-12-20/h1-4,18H,5-<br>15H2 | INVALID-LINK |

## Physiological Properties and Mechanism of Action

**Bavisant** acts as a high-affinity antagonist or inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor primarily expressed in the central nervous system. As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By blocking the constitutive activity of the H3 receptor, **Bavisant** disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical effect is hypothesized to underlie its potential therapeutic benefits in promoting wakefulness and enhancing cognitive functions.[1] Preclinical studies have demonstrated that **Bavisant** can increase acetylcholine levels in the rat frontal cortex.

The signaling pathway of the histamine H3 receptor and the mechanism of action of **Bavisant** are depicted below.





Click to download full resolution via product page

Caption: Histamine H3 Receptor Signaling and Bavisant's Mechanism of Action.

## **Quantitative Pharmacological Data**

The following tables summarize the available quantitative data for **Bavisant**.

**Table 1: In Vitro Binding Affinity** 

| Parameter | Species | Receptor        | Value   | Assay<br>Method                                     | Source           |
|-----------|---------|-----------------|---------|-----------------------------------------------------|------------------|
| рКі       | Human   | Histamine H3    | 8.27    | Radioligand<br>Binding<br>Assay                     | INVALID-<br>LINK |
| hERG IC50 | Human   | hERG<br>Channel | > 10 μM | [3H]-<br>astemizole<br>competition<br>binding assay | INVALID-<br>LINK |

### **Table 2: Preclinical Pharmacokinetics (Single Oral Dose)**



| Species | Dose<br>(mg/kg) | Cmax<br>(ng/mL) | Tmax (h) | t1/2 (h) | Source                                           |
|---------|-----------------|-----------------|----------|----------|--------------------------------------------------|
| Rat     | -               | -               | -        | -        | Data not sufficiently detailed in search results |
| Dog     | -               | -               | -        | -        | Data not sufficiently detailed in search results |

Table 3: Human Pharmacokinetics (Single Oral Dose)

| Dose       | Cmax                  | Tmax (h) | t1/2 (h)    | AUCinf                | Source           |
|------------|-----------------------|----------|-------------|-----------------------|------------------|
| 10-30 mg   | Dose-<br>proportional | 0.5 - 4  | 13.9 - 22.1 | Dose-<br>proportional | INVALID-<br>LINK |
| 100-400 mg | Dose-<br>proportional | 0.5 - 4  | 13.9 - 22.1 | Dose-<br>proportional | INVALID-<br>LINK |

### **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

## **Radioligand Binding Assay (General Protocol)**

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.





Click to download full resolution via product page

Caption: General workflow for a radioligand binding assay.

#### Methodology:

- Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) through homogenization and centrifugation.
- Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-alpha-methylhistamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Bavisant). A control group without the test compound and a group with a high concentration of a known H3R ligand to determine non-specific binding are also included.



- Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while the unbound radioligand passes through.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

#### **GTPyS Functional Assay (General Protocol)**

This assay measures the functional activity of a compound at a G-protein coupled receptor by quantifying the binding of [35S]GTPyS to G-proteins upon receptor activation or inhibition.





Click to download full resolution via product page

Caption: General workflow for a GTPyS functional assay.

#### Methodology:

- Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the H3 receptor and associated G-proteins are prepared.
- Incubation: The membranes are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP, and GDP.
  - To measure inverse agonism: The assay is performed in the presence of varying concentrations of **Bavisant** to determine its ability to decrease the basal level of [35S]GTPyS binding due to the constitutive activity of the H3 receptor.



- To measure antagonism: The assay is performed in the presence of a fixed concentration
  of an H3R agonist (e.g., histamine or R-α-methylhistamine) and varying concentrations of
  Bavisant to determine its ability to inhibit agonist-stimulated [35S]GTPyS binding.
- Separation and Quantification: The separation and quantification steps are similar to the radioligand binding assay.
- Data Analysis: The data are used to generate concentration-response curves to determine the EC50 for inverse agonist activity or the IC50 for antagonist activity.

## In Vivo Microdialysis for Acetylcholine Release (General Protocol)

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions in freely moving animals.



Click to download full resolution via product page

Caption: General workflow for in vivo microdialysis.

Methodology:



- Surgical Procedure: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex) of an anesthetized rat.
- Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant slow flow rate.
- Sample Collection: The aCSF exchanges with the extracellular fluid across the semipermeable membrane of the probe. The resulting dialysate, containing neurotransmitters and other molecules from the extracellular space, is collected at regular intervals.
- Drug Administration: **Bavisant** is administered (e.g., via intraperitoneal injection or through the microdialysis probe) to assess its effect on acetylcholine release.
- Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

#### **Clinical Development and Outcomes**

**Bavisant** has been investigated in several clinical trials for various indications, including Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and alcoholism.[2] Notably, a key Phase 2 clinical trial in adults with ADHD did not demonstrate a statistically significant improvement in symptoms compared to placebo.[3] This outcome led to the discontinuation of its development for this indication.

#### Conclusion

**Bavisant** is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist. Its mechanism of action, involving the disinhibition of multiple neurotransmitter systems, provided a strong rationale for its investigation in disorders of wakefulness and cognition. While clinical trials for ADHD did not meet their primary endpoints, the extensive preclinical and early clinical data available for **Bavisant** provide a valuable resource for researchers in the field of neuroscience and drug development. The detailed chemical, pharmacological, and methodological information presented in this guide serves as a comprehensive reference for future studies exploring the therapeutic potential of H3 receptor modulation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Bavisant | C19H27N3O2 | CID 16061509 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Bavisant: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667764#the-chemical-structure-and-properties-of-bavisant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com